IRS1-derived peptide

PI3K recruitment SH2 domain binding insulin signaling

IRS1-derived peptide, specifically the fragment spanning residues 979–989 (sequence KKSRGDYMTMQIG-NH₂; CAS 865778-50-3), is a synthetic peptide derived from the C‑terminal region of human insulin receptor substrate‑1. It contains the canonical YMXM motif that, upon tyrosine phosphorylation, recruits and binds the SH2 domains of the p85 regulatory subunit of phosphatidylinositol 3‑kinase (PI3K), thereby enabling downstream insulin signaling studies.

Molecular Formula C63H108N20O19S2
Molecular Weight 1513.8 g/mol
Cat. No. B12374587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRS1-derived peptide
Molecular FormulaC63H108N20O19S2
Molecular Weight1513.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C63H108N20O19S2/c1-6-33(2)50(61(101)72-30-47(68)88)82-56(96)40(19-20-46(67)87)77-55(95)41(21-26-103-4)79-62(102)51(34(3)85)83-57(97)42(22-27-104-5)78-58(98)43(28-35-15-17-36(86)18-16-35)80-59(99)44(29-49(90)91)74-48(89)31-73-53(93)38(14-11-25-71-63(69)70)76-60(100)45(32-84)81-54(94)39(13-8-10-24-65)75-52(92)37(66)12-7-9-23-64/h15-18,33-34,37-45,50-51,84-86H,6-14,19-32,64-66H2,1-5H3,(H2,67,87)(H2,68,88)(H,72,101)(H,73,93)(H,74,89)(H,75,92)(H,76,100)(H,77,95)(H,78,98)(H,79,102)(H,80,99)(H,81,94)(H,82,96)(H,83,97)(H,90,91)(H4,69,70,71)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-/m0/s1
InChIKeyDVZVSUYRTSHMRT-CTGKIOEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IRS1-Derived Peptide (979–989) for PI3K Signaling and Kinase Assay Procurement


IRS1-derived peptide, specifically the fragment spanning residues 979–989 (sequence KKSRGDYMTMQIG-NH₂; CAS 865778-50-3), is a synthetic peptide derived from the C‑terminal region of human insulin receptor substrate‑1 [1]. It contains the canonical YMXM motif that, upon tyrosine phosphorylation, recruits and binds the SH2 domains of the p85 regulatory subunit of phosphatidylinositol 3‑kinase (PI3K), thereby enabling downstream insulin signaling studies . Commercially available from multiple vendors, this peptide serves as a defined biochemical tool for in vitro kinase assays, protein‑protein interaction studies, and as a phospho‑acceptor substrate for tyrosine kinases including the insulin receptor .

Why IRS1-Derived Peptide (979–989) Cannot Be Substituted with Arbitrary IRS1 Fragments or Pan-IRS Inhibitors


The biological activity of IRS1-derived peptides is strictly determined by the presence, context, and phosphorylation status of specific sequence motifs, rendering generic substitution scientifically invalid [1]. The 979–989 fragment uniquely contains the YMXM docking site for the p85 subunit of PI3K; peptides lacking this motif (e.g., residues 301–315, which contain a phosphoserine epitope) engage entirely distinct protein partners and cannot substitute for PI3K recruitment studies . Furthermore, substituting a defined peptide with small‑molecule IRS1/2 inhibitors such as NT157 introduces pan‑IRS inhibitory effects (IC₅₀ = 0.3–0.8 μM) that lack the substrate‑specificity and phosphorylation‑dependent signaling resolution required for biochemical dissection of insulin signaling nodes [2]. Even among IRS1‑derived fragments, differences in length and flanking residues alter kinase recognition and binding kinetics, underscoring the necessity for precise, sequence‑verified procurement for reproducible experimental outcomes [3].

Quantitative Differentiation Evidence for IRS1-Derived Peptide (979–989) vs. Comparable IRS1 Fragments and Substrates


IRS1 (979–989) YMXM Motif Confers Specific PI3K p85 SH2 Binding vs. Non‑YMXM IRS1 Fragments

The IRS1-derived peptide (979–989) contains the phosphorylatable YMXM motif that specifically recruits the tandem SH2 domains of the p85 subunit of PI3K, a property absent in other commercially available IRS1 fragments. Comparative studies using IRS1 mutants demonstrate that substitution of either Tyr⁶¹² or Tyr⁶³² within YXXM motifs with phenylalanine reduces insulin‑stimulated PI3K activity by 50–80% relative to wild‑type IRS1, and dual substitution reduces PI3K activity to 15–20% of wild‑type levels, underscoring the quantitative dependence on intact YMXM‑containing sequences [1]. In contrast, IRS1 fragments spanning residues 301–315 contain a phosphoserine epitope (Ser³⁰⁷/Ser³¹²) that mediates negative feedback signaling through interactions with distinct SH2‑containing proteins (e.g., Grb2, SHP2), not p85 PI3K, confirming that IRS1‑derived peptide (979–989) provides a uniquely specific tool for interrogating the insulin→IRS1→PI3K signaling axis [2].

PI3K recruitment SH2 domain binding insulin signaling

IRS1 (979–989) Serves as a Defined Kinase Substrate with a Distinct Km vs. IRS1 (Tyr608) Peptide

IRS1-derived peptides with differing sequences exhibit distinct kinetic properties as substrates for the insulin receptor tyrosine kinase. The IRS1 (Tyr608) peptide, a 14‑mer derived from the juxtamembrane region, exhibits a Michaelis constant (Kₘ) of 90 µM for the purified insulin receptor in phosphocellulose binding assays . While a comparable Kₘ value for the 979–989 peptide has not been reported in public literature, both fragments serve as insulin receptor substrates but engage different kinase docking determinants, making them non‑interchangeable for quantitative kinetic comparisons. Furthermore, the 979–989 fragment contains the YMXM motif recognized by PI3K SH2 domains post‑phosphorylation, whereas the Tyr608 peptide does not contain a YMXM motif and thus fails to recruit PI3K, underscoring that even closely related IRS1‑derived substrates possess divergent downstream protein interaction profiles .

kinase assay substrate kinetics insulin receptor

IRS1-Derived Peptide (979–989) Enables Site‑Specific PI3K Recruitment vs. Pan‑IRS1/2 Inhibitor NT157

Small‑molecule IRS1/2 inhibitors such as NT157 exhibit broad inhibitory activity (IC₅₀ = 0.3–0.8 μM in MG‑63, OS‑19, and U‑2OS osteosarcoma cell lines) that suppresses both IRS1‑ and IRS2‑mediated signaling without discriminating among specific phosphorylation sites or downstream effector pathways [1]. In contrast, the IRS1-derived peptide (979–989) functions as a defined, phosphorylation‑dependent substrate that, when tyrosine‑phosphorylated, specifically recruits PI3K via p85 SH2 domain binding, thereby enabling precise dissection of the IRS1→PI3K→Akt signaling node independent of IRS2 crosstalk or off‑target kinase inhibition . This mechanistic specificity permits biochemical and cell‑based experiments that isolate the contribution of the IRS1‑PI3K interaction to metabolic or mitogenic outcomes, a capability that pan‑IRS inhibitors cannot provide.

PI3K signaling inhibitor comparison mechanistic studies

IRS1 (979–989) Lacks Inhibitory Serine Phosphorylation Sites Present in IRS1 (301–315) Fragment

The IRS1 (301–315) fragment contains Ser³⁰⁷ and Ser³¹², phosphorylation sites that mediate negative feedback inhibition of insulin signaling. In primary human adipocytes, insulin‑stimulated phosphorylation of Ser³¹² (equivalent to murine Ser³⁰⁷) occurs with an EC₅₀ of 3 nM and a t₁/₂ of approximately 30 minutes, leading to reduced steady‑state tyrosine phosphorylation of IRS1 [1]. In contrast, the IRS1 (979–989) fragment lacks these inhibitory serine residues and instead contains a tyrosine‑based YMXM motif that positively couples to PI3K activation. This fundamental difference means that the 301–315 fragment is appropriate for studying insulin resistance mechanisms and feedback serine phosphorylation, whereas the 979–989 fragment is optimized for studying insulin‑stimulated PI3K activation and downstream anabolic signaling without confounding negative regulatory inputs.

serine phosphorylation insulin resistance negative feedback

Validated Application Scenarios for IRS1-Derived Peptide (979–989) Procurement


In Vitro PI3K Recruitment and SH2 Domain Binding Assays

The IRS1-derived peptide (979–989), when tyrosine‑phosphorylated, serves as an affinity ligand for capturing and quantifying the p85 regulatory subunit of PI3K from cell lysates or recombinant protein preparations. This application leverages the YMXM motif, which has been quantitatively shown to mediate PI3K activation; substitution of homologous YXXM motifs with phenylalanine reduces PI3K activity by up to 80%, confirming that the intact motif is essential for p85 SH2 domain engagement [1]. Procurement of the sequence‑verified 979–989 peptide enables pull‑down, SPR (surface plasmon resonance), or fluorescence polarization assays to measure insulin‑stimulated PI3K recruitment without interference from other IRS1 regions.

Tyrosine Kinase Substrate for Insulin Receptor and JAK2 Activity Assays

The 979–989 fragment is an established substrate for insulin receptor tyrosine kinase and JAK2 in biochemical kinase assays, including LANCE® Ultra time‑resolved FRET platforms . Unlike the IRS1 (Tyr608) peptide, which exhibits a Kₘ of 90 µM for the insulin receptor, the 979–989 peptide contains the YMXM motif required for downstream PI3K coupling, enabling studies that link kinase activity to effector recruitment [2]. Procurement of this defined peptide substrate ensures assay reproducibility and enables quantitative comparisons of kinase inhibitor potency or insulin receptor activation kinetics.

IRS1‑PI3K‑Akt Pathway Dissection in Insulin‑Resistant Cell Models

In cellular models of insulin resistance (e.g., insulin‑stimulated HepG2 hepatocytes or 3T3‑L1 adipocytes), exogenously introduced IRS1 (979–989) peptide, or cell‑permeable derivatives thereof, can be used as a dominant‑interfering reagent to competitively sequester PI3K p85 and thereby probe the contribution of the IRS1‑PI3K interaction to metabolic outcomes [3]. This approach circumvents the global inhibition produced by small‑molecule IRS1/2 inhibitors such as NT157 (IC₅₀ = 0.3–0.8 μM) and provides pathway‑specific resolution of the IRS1→PI3K→Akt signaling node [4].

Phospho‑Specific Antibody Validation and Epitope Mapping

The 979–989 peptide, in both unphosphorylated and tyrosine‑phosphorylated forms, serves as a positive control antigen for validating phospho‑specific antibodies raised against IRS1 phosphorylation sites within the C‑terminal region . This application is distinct from the use of IRS1 (301–315) peptides, which contain serine phosphorylation sites (Ser³⁰⁷/Ser³¹²) and are employed for validating antibodies against insulin resistance‑associated serine phosphorylation events . Procurement of sequence‑specific peptides ensures accurate antibody characterization and experimental reproducibility in western blotting and immunofluorescence applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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